molecular formula C17H20N2O6 B13230907 tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13230907
M. Wt: 348.3 g/mol
InChI Key: LSBMYUDFQQLIFY-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a nitro group, a carbonyl group, and a spiro linkage between a benzopyran and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Another compound with a similar tert-butyl ester group and a morpholine ring.

    tert-Butyl (2R,3S)- (-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Similar structure but with different substituents and stereochemistry.

Uniqueness

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is unique due to its spiro linkage and the presence of both nitro and carbonyl functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research.

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

tert-butyl 6-nitro-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H20N2O6/c1-16(2,3)25-15(21)18-7-6-17(10-18)9-13(20)12-8-11(19(22)23)4-5-14(12)24-17/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

LSBMYUDFQQLIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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